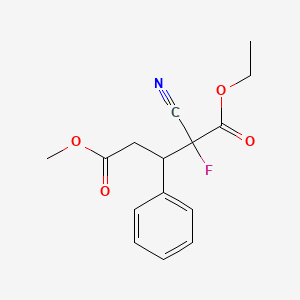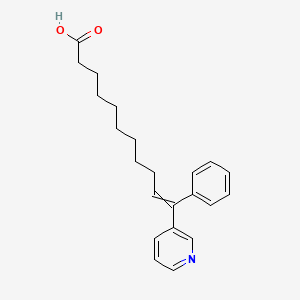
11-Phenyl-11-(pyridin-3-YL)undec-10-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11-Phenyl-11-(pyridin-3-YL)undec-10-enoic acid is a synthetic organic compound characterized by the presence of a phenyl group, a pyridinyl group, and an undecenoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 11-Phenyl-11-(pyridin-3-YL)undec-10-enoic acid typically involves multi-step organic reactions. One common approach is the Friedel-Crafts alkylation of pyridine with phenyl-substituted alkenes, followed by oxidation and carboxylation reactions to introduce the carboxylic acid group.
Industrial Production Methods: Industrial production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the double bond and the phenyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the double bond, converting it into a saturated alkane.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products:
Oxidation: Oxidized derivatives such as carboxylic acids and ketones.
Reduction: Saturated alkanes.
Substitution: Various substituted pyridinyl derivatives.
科学的研究の応用
11-Phenyl-11-(pyridin-3-YL)undec-10-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 11-Phenyl-11-(pyridin-3-YL)undec-10-enoic acid involves its interaction with specific molecular targets and pathways. The phenyl and pyridinyl groups allow the compound to bind to various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, including inhibition of microbial growth and induction of apoptosis in cancer cells.
類似化合物との比較
Undec-10-enoic acid: Shares the undecenoic acid backbone but lacks the phenyl and pyridinyl groups.
11-Bromo-undec-10-enoic acid: Similar structure with a bromine atom instead of the phenyl and pyridinyl groups.
10-Undecenoyl chloride: A related compound with a chloride group instead of the carboxylic acid.
Uniqueness: 11-Phenyl-11-(pyridin-3-YL)undec-10-enoic acid is unique due to the presence of both phenyl and pyridinyl groups, which confer distinct chemical and biological properties
特性
CAS番号 |
93943-72-7 |
|---|---|
分子式 |
C22H27NO2 |
分子量 |
337.5 g/mol |
IUPAC名 |
11-phenyl-11-pyridin-3-ylundec-10-enoic acid |
InChI |
InChI=1S/C22H27NO2/c24-22(25)16-10-5-3-1-2-4-9-15-21(19-12-7-6-8-13-19)20-14-11-17-23-18-20/h6-8,11-15,17-18H,1-5,9-10,16H2,(H,24,25) |
InChIキー |
OILGTIRDDCJSRB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=CCCCCCCCCC(=O)O)C2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-(Propoxymethoxy)prop-1-YN-1-YL]benzene](/img/structure/B14369771.png)
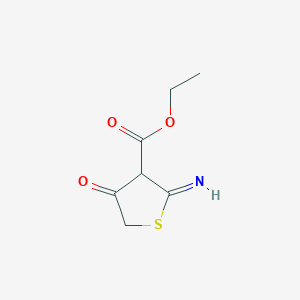
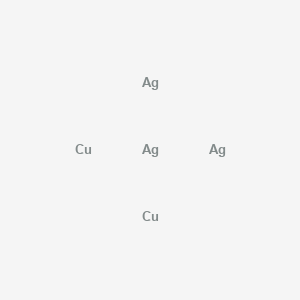
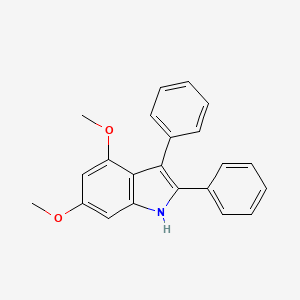
![Spiro[4.5]dec-7-ene-1,4-dione, 8-methyl-](/img/structure/B14369799.png)
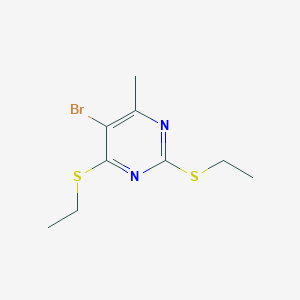

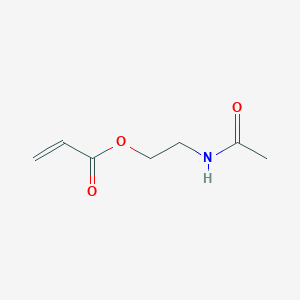
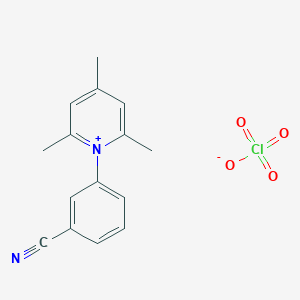

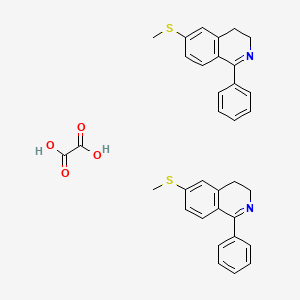
![2-(Methoxymethylidene)bicyclo[2.2.2]octane](/img/structure/B14369856.png)
![[6-(Hydroxymethyl)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl](phenyl)methanone](/img/structure/B14369867.png)
